methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate (CAS: 1797317-73-7) is a synthetic organic compound characterized by a complex sulfonamide-based structure. Its molecular formula is C₁₇H₁₆ClNO₆S₂, featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two sulfonyl groups. The first sulfonyl group is attached to a 4-chlorophenyl moiety, while the second links the azetidine ring to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S2/c1-25-17(20)12-2-6-15(7-3-12)27(23,24)19-10-16(11-19)26(21,22)14-8-4-13(18)5-9-14/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGUKEKDBFTBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid derivatives with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and azetidine ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-functionalized azetidine derivatives, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis based on structural analogs and functional groups:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound lacks the morpholine and quinoline moieties found in TLR7-9 antagonists, which are critical for SLE treatment . Its simpler structure may limit receptor specificity but enhance synthetic accessibility.
Electrophilic Sulfonyl Groups : Both the target compound and TLR7-9 antagonists utilize sulfonyl groups for hydrogen bonding and target engagement. However, the 4-chlorobenzenesulfonyl group in the target compound may confer distinct electronic and steric effects compared to the tetrahydropyrazolopyridine in TLR7-9 antagonists .
Biological Activity: While TLR7-9 antagonists demonstrate validated therapeutic activity, the target compound’s bioactivity remains speculative.
Notes
Synthetic Considerations : The compound’s synthesis likely involves multi-step sulfonylation and azetidine ring formation, common in modern medicinal chemistry but requiring optimization for scalability .
Future Directions : Prioritize in vitro screening against protease or cytokine targets to validate hypothesized mechanisms.
Biological Activity
Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial growth and cancer cell proliferation. The compound may exert its effects through:
- Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Affecting pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's ability to inhibit cell proliferation was linked to the modulation of key signaling pathways involved in cell cycle regulation.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of sulfonamide derivatives, including this compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections. -
Anticancer Activity :
In a recent publication, the compound was tested against various cancer cell lines. Results indicated that at concentrations as low as 10 µM, it reduced cell viability by over 50% in MCF-7 (breast cancer) and HT-29 (colon cancer) cells within 48 hours. Apoptotic assays confirmed that the compound induced programmed cell death via mitochondrial pathways.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
